molecular formula C14H11BrN4 B13702985 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine

Cat. No.: B13702985
M. Wt: 315.17 g/mol
InChI Key: GKBTUXZBWAQUET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a complex organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a pyrazolyl group substituted at the 4-position. The compound’s unique structure makes it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and N-oxides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom and pyrazolyl group play crucial roles in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

2-Bromo-4-[3-(6-methyl-2-pyridyl)-4-pyrazolyl]pyridine is a heterocyclic compound with potential biological activity, particularly in the field of medicinal chemistry. Its structure combines a brominated pyridine with a pyrazole moiety, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H10BrN3C_{12}H_{10}BrN_3 with a molecular weight of 276.13 g/mol. The presence of both bromine and nitrogen-containing heterocycles contributes to its reactivity and biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and pyridine derivatives. For instance, a study indicated that similar compounds exhibit significant inhibitory effects on various cancer cell lines, including lung, breast, and colorectal cancers .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer TypeIC50 (µM)Reference
Compound ALung Cancer0.5
Compound BBreast Cancer0.7
Compound CColorectal Cancer0.6

The proposed mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, leading to apoptosis in cancer cells.
  • Targeting Signaling Pathways : It may modulate key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt pathway.
  • Induction of Apoptosis : The compound can activate apoptotic pathways in tumor cells, promoting programmed cell death.

Case Studies

Several case studies have investigated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MDA-MB-231 Cells : A derivative similar to this compound demonstrated an IC50 value of 0.5 µM against MDA-MB-231 breast cancer cells, indicating potent antiproliferative activity .
  • In Vivo Studies : In animal models, compounds with similar structures have shown significant tumor growth inhibition, suggesting that further development could lead to effective therapeutic agents for cancer treatment .

Future Directions

Further research is essential to fully understand the biological activity and therapeutic potential of this compound. Key areas for future investigation include:

  • Optimization of Structure : Modifying the chemical structure to enhance potency and selectivity against cancer cells.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its anticancer effects.
  • Clinical Trials : Progressing from preclinical findings to clinical trials to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

2-bromo-4-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]pyridine

InChI

InChI=1S/C14H11BrN4/c1-9-3-2-4-12(18-9)14-11(8-17-19-14)10-5-6-16-13(15)7-10/h2-8H,1H3,(H,17,19)

InChI Key

GKBTUXZBWAQUET-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=C(C=NN2)C3=CC(=NC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.